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Compound of Interest

Compound Name: (Cys39)-Tissue Factor (33-53)

CAS No.: 313642-01-2

Cat. No.: B1518483 Get Quote

Executive Summary
The initiation of the extrinsic coagulation pathway relies on the high-affinity binding of Factor

VII/VIIa (FVIIa) to the extracellular domain of Tissue Factor (TF). While the full-length TF(1-

219) soluble domain is commonly used for structural studies, smaller peptide mimetics offer a

precise tool for dissecting the protein-protein interface (PPI) dynamics without the steric bulk of

the full protein.

This guide focuses on the TF(33-53) fragment (often cataloged as a cyclic peptide variant).

This peptide is a synthetic mimetic of the critical FVIIa-binding loop on the TF surface. By

competitively inhibiting the TF-FVIIa interaction, TF(33-53) serves as a potent probe for

validating "contact inhibition" strategies in anticoagulant drug development.

Key Application:

Mechanism: Competitive antagonism of the TF exosite.

Readout: Prolongation of lag time in Thrombin Generation Assays (TGA) and reduction of

in FX activation assays.

Target Audience: Assay development scientists and structural biologists.
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Molecular Definition & Structural Logic
The Sequence Anomaly
In commercial catalogs and specific literature (e.g., Frederick et al., 2005; CPC Scientific), the

peptide is designated TF(33-53). However, a sequence alignment against the mature Human

Tissue Factor (UniProt P13726) reveals a critical distinction that researchers must verify:

Nominal Designation: TF(33-53)[1][2][3][4]

Active Sequence (Cyclic Mimetic):H-Val-Tyr-Thr-Val-Gln-Ile-Cys-Thr-Lys-Ser-Gly-Asp-Trp-

Lys-Ser-Lys-Cys-Phe-Tyr-Thr-Thr-OH

Structural Mapping: This sequence (VYTV...) aligns physically with residues 49–69 of the

mature TF protein (or residues 81–101 of the precursor).

The "Cys39" Mutation: The designation "(Cys39)" often implies a mutation relative to a

specific numbering scheme (likely starting the count at residue 33 as position 1). The

introduction of Cysteine residues allows for disulfide cyclization, constraining the peptide into

a

-hairpin conformation that mimics the native FVIIa-binding epitope.

Expert Note: Do not use linear peptides for this region. The linear analog fails to adopt the rigid

loop structure required to fit the FVIIa hydrophobic pocket, resulting in a

shift from nanomolar (cyclic) to millimolar (linear) range.

Mechanism of Action
The TF(33-53) mimetic acts as a decoy receptor. It binds to the EGF-1 like domain of FVIIa,

blocking the interface required for FVIIa to dock onto cell-surface TF. This prevents the

formation of the catalytic TF-FVIIa-FX ternary complex.
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Figure 1: Mechanism of competitive inhibition. TF(33-53) sequesters FVIIa, preventing the

assembly of the functional extrinsic tenase complex.

Experimental Protocols
Peptide Reconstitution & Handling
The TF(33-53) peptide is hydrophobic and prone to aggregation due to the Beta-sheet

character of the sequence.

Solvent: Reconstitute initially in DMSO to 10 mM stock concentration.

Dilution: Dilute to working concentration (e.g., 100 μM) in HBS-P+ Buffer (10 mM HEPES,

150 mM NaCl, 0.05% Surfactant P20, pH 7.4).

QC Check: Verify monomeric state via Size Exclusion Chromatography (SEC) or Dynamic

Light Scattering (DLS) before use. Aggregates will yield false positives in coagulation

assays.

Protocol A: Surface Plasmon Resonance (SPR) Binding
Analysis
Objective: Determine the binding affinity (

) of TF(33-53) to FVIIa.
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Methodology:

Sensor Chip: CM5 (Carboxymethylated dextran).

Ligand (Immobilized): Recombinant Human FVIIa (active site inhibited with Phe-Pro-Arg-

chloromethylketone to prevent autolysis).

Analyte (Flow): TF(33-53) peptide (0, 12.5, 25, 50, 100, 200 nM).

Running Buffer: HBS-P+ with 2.5 mM CaCl₂ (Calcium is strictly required for FVIIa Gla-

domain folding, though the TF binding site is in the EGF domain, Ca2+ maintains global

stability).

Data Analysis: Fit sensorgrams to a 1:1 Langmuir binding model.

Expected

:

Expected

: Low nanomolar range (10–100 nM) for the cyclic peptide; >10 μM for linear variants.

Protocol B: Functional Thrombin Generation Assay
(TGA)
Objective: Quantify the anticoagulant efficacy of TF(33-53) in plasma.

Workflow:

Plasma Prep: Thaw Platelet-Poor Plasma (PPP) at 37°C for 5 min.

Inhibitor Incubation:

Mix 80 μL PPP with 20 μL of TF(33-53) at varying concentrations (0–50 μM final).

Incubate for 10 min at 37°C.

Trigger Addition:
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Add 20 μL of PPP-Reagent Low (1 pM Tissue Factor + 4 μM Phospholipids). Note: Using

low TF (1 pM) is crucial to sensitize the assay to competitive inhibition.

Start Reaction: Dispense 20 μL of FluCa-Kit (Fluorescent substrate + CaCl₂).

Readout: Monitor fluorescence (Ex 390nm / Em 460nm) for 60 minutes.

Data Interpretation Table:

Parameter Definition Effect of TF(33-53)
Biological
Implication

Lag Time
Time to 10 nM

Thrombin
Prolonged

Delayed initiation of

the extrinsic pathway.

Peak Thrombin
Max thrombin

concentration
Reduced

Decreased

amplification due to

limited FXa

generation.

ETP
Endogenous

Thrombin Potential
Reduced

Total reduction in

coagulability.

Workflow Visualization
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Figure 2: Integrated workflow from peptide quality control to functional validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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